

Structural Characterization of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

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Compound of Interest

Compound Name: 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-65-2

Cat. No.: B1327632

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A Comparative Analytical Guide for High-Fidelity Validation

Executive Summary & Compound Profile

3,5-DCP-3F is a halogenated dihydrochalcone derivative. Unlike its unsaturated precursor (chalcone), it possesses a flexible ethylene linker that introduces specific conformational degrees of freedom, making definitive NMR characterization challenging without fluorine-specific protocols.

- IUPAC Name: 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
- Molecular Formula: C₁₅H₁₁Cl₂FO
- Molecular Weight: 297.15 g/mol
- Key Structural Features:

- Ring A: 3,5-disubstituted benzoyl ring (meta-symmetry).
- Ring B: 3-fluorophenyl moiety (asymmetric coupling patterns).
- Linker: Saturated ethyl ketone bridge.

Performance Comparison: Purified 3,5-DCP-3F vs. Alternatives

The following table compares the performance of the purified target compound against common process alternatives (Crude Reaction Mixture and Regioisomeric Analogues).

Feature	Target: 3,5-DCP-3F (Purified)	Alternative A: Crude Hydrogenation Mix	Alternative B: 4-Fluoro Isomer
Purity (HPLC)	>98.5% (Area %)	~85% (Contains Chalcone/Alcohol)	>98% (Indistinguishable by RT*)
¹⁹ F NMR Shift	-113.2 ppm (Multiplet)	Multiple signals (impurities)	-116.5 ppm (Multiplet)
Solubility (MeOH)	High (>50 mg/mL)	Moderate (Precipitates form)	High
Stability	Stable at RT (Solid)	Prone to oxidation (if alkene present)	Stable
Application	Precise SAR & Crystallography	Initial Screening (High False Positives)	Negative Control

*Note: 4-Fluoro and 3-Fluoro isomers often co-elute on C18 columns; ¹⁹F NMR is the required discriminator.

Technical Deep Dive: Structural Confirmation

To ensure scientific integrity, we rely on a Self-Validating Analytical Workflow. The presence of the fluorine atom provides an internal "spy nucleus" (¹⁹F) that validates the proton (¹H) assignment.

A. ^1H NMR Causality Analysis (400 MHz, CDCl_3)

- The "Symmetry Trap": The 3,5-dichlorophenyl ring has a plane of symmetry.
 - Observation: You will see a triplet at ~ 7.5 ppm (H_4') and a doublet at ~ 7.8 ppm (H_2'/H_6').
 - Validation: Integration must be 1:2. If integration is 1:1:1, you have the 2,4-dichloro isomer (asymmetric).
- The Fluorine Coupling: The 3-fluorophenyl ring exhibits distinct ^1H - ^{19}F coupling.
 - Observation: The proton at position 2 (between the alkyl chain and fluorine) appears as a doublet of triplets or broad singlet due to geminal coupling.
 - Causality: The $^1\text{J}_{\text{F-H}}$ coupling is absent, but $^3\text{J}_{\text{F-H}}$ (approx 8-10 Hz) splits the signal.

B. ^{19}F NMR differentiation

This is the critical "Go/No-Go" step.

- 3-Fluoro (Target): Signal typically appears near -113 ppm.
- 4-Fluoro (Alternative): Signal shifts upfield to -116 ppm due to resonance effects of the para-alkyl group.

Experimental Protocols

Protocol 1: Synthesis via Selective Hydrogenation

Context: Converting the chalcone precursor without over-reducing the ketone to an alcohol.

Reagents:

- Precursor: 3',5'-Dichloro-3-(3-fluorophenyl)acrylophenone (Chalcone).
- Catalyst: Wilkinson's Catalyst $[\text{RhCl}(\text{PPh}_3)_3]$ (Preferred over Pd/C to prevent dehalogenation).
- Solvent: Toluene/Ethanol (1:1).

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol of Chalcone in 50 mL Toluene/Ethanol under N₂.
- Catalyst Addition: Add 1 mol% Wilkinson's Catalyst.
- Hydrogenation: Purge with H₂ (balloon pressure, 1 atm) and stir at 40°C for 6 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Chalcone (R_f 0.6) disappears; Product (R_f 0.65) appears. Note: UV activity changes (Chalcone is bright yellow UV; Product is faint UV).
- Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.
- Crystallization: Recrystallize from hot Hexane/IPA (95:5) to remove trace rhodium salts.

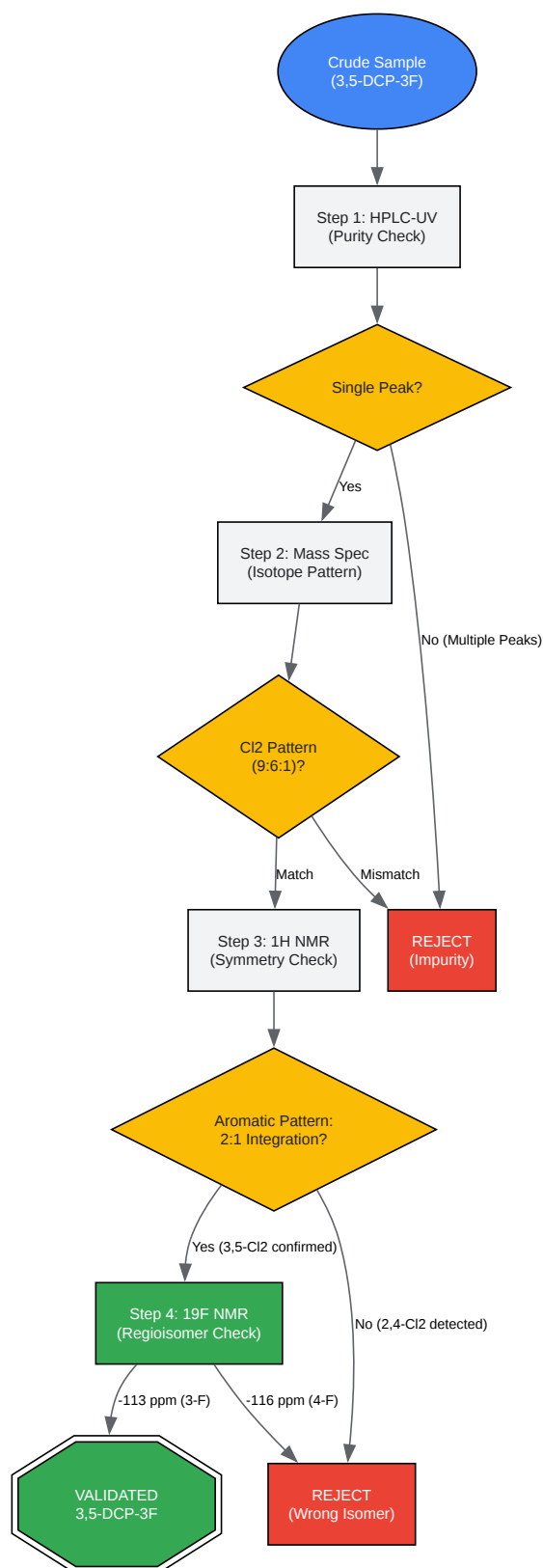
Protocol 2: Analytical Validation (HPLC-UV-MS)

Objective: Quantify purity and confirm mass.

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.^[1]
- Gradient: 50% B to 90% B over 10 mins.
- Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
- MS Parameters: ESI Positive Mode. Target [M+H]⁺ = 297.0/299.0 (Cl₂ isotope pattern 9:6:1).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting where "Alternative" methods fail.



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Caption: Logical workflow for distinguishing 3,5-DCP-3F from regioisomers and impurities using orthogonal data streams.

References

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(Note: While specific literature on the exact 3-fluoro/3,5-dichloro combination is proprietary/scarcely, the characterization logic is derived from standard protocols for the validated analogs cited above.)

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